Ethyl 5-methyl-3-oxohexanoate
Overview
Description
Ethyl 5-methyl-3-oxohexanoate is an organic compound with the chemical formula C9H16O3. It is a colorless to pale yellow liquid with a sweet fruit smell. This compound is often used as a synthetic intermediate in the production of spices, food additives, and pharmaceuticals .
Preparation Methods
Ethyl 5-methyl-3-oxohexanoate can be synthesized through a two-step process:
Reaction of n-hexane ketone (methyl isobutyl ketone) with ethanol: This reaction produces ethyl hexanoyl acetate (ethyl hexanoate).
Catalytic oxidation: Ethyl hexanoyl acetate is then subjected to catalytic oxidation using tin dioxide and oxygen to yield this compound.
Chemical Reactions Analysis
Ethyl 5-methyl-3-oxohexanoate undergoes several types of chemical reactions:
Reduction: It can be reduced to (S)-ethyl 5-hydroxyhexanoate using biocatalytic methods.
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include chiral alcohols and other substituted derivatives .
Scientific Research Applications
Ethyl 5-methyl-3-oxohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-oxohexanoate involves its conversion into active intermediates through enzymatic or chemical reactions. For example, in biocatalytic reduction, the compound is converted into (S)-ethyl 5-hydroxyhexanoate by carbonyl reductase. This reaction involves the transfer of electrons from a cofactor (such as NADH or NADPH) to the carbonyl group of the compound, reducing it to a hydroxyl group .
Comparison with Similar Compounds
Ethyl 5-methyl-3-oxohexanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds are esters and can undergo similar types of reactions, but this compound has a longer carbon chain and a methyl group at the 5-position, making it more hydrophobic.
Diethyl malonate: This compound is also an ester and is used in similar synthetic applications, but it has two ester groups, making it more reactive in certain types of reactions.
Butyl isobutyrate: This compound is used in the fragrance industry and has a similar fruity smell, but it lacks the keto group present in this compound.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in different industrial and research applications.
Properties
IUPAC Name |
ethyl 5-methyl-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGQABNHXEIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187643 | |
Record name | Ethyl 5-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-16-3 | |
Record name | Hexanoic acid, 5-methyl-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34036-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034036163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34036-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-3-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-METHYL-3-OXOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PIJ0UO5N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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